molecular formula C18H18N4OS B2892600 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1226432-66-1

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2892600
CAS No.: 1226432-66-1
M. Wt: 338.43
InChI Key: GMBHLZHGOGFFRV-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its structure incorporates two privileged pharmacophores—a benzothiazole and a piperazine ring—known to confer affinity for various biological targets. This compound is supplied for investigational purposes to explore its potential in diverse preclinical research areas. Primary research applications for this compound are anticipated based on the established activities of its core structures. The benzothiazole nucleus is a versatile moiety with a demonstrated broad spectrum of pharmacological activities. Piperazine-linked benzothiazole derivatives have been specifically investigated as novel neuronal nitric oxide synthase (nNOS) inhibitors, highlighting their potential relevance for neuroscience research, particularly in studying neurodegenerative conditions such as Parkinson's disease . Beyond neuroscience, the benzothiazole scaffold is extensively studied for its antimicrobial properties. Research indicates that such structures can exhibit potent activity against Mycobacterium tuberculosis , the causative agent of tuberculosis, making them valuable scaffolds in the search for new anti-tubercular agents . Furthermore, various benzothiazole derivatives have shown promising antiviral effects against a range of viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Dengue virus, suggesting potential utility in virology and infectious disease research . The specific substitution pattern of the 6-methylbenzothiazole core, linked via a piperazine to a pyridinyl methanone group, is designed to modulate properties like target binding affinity, selectivity, and metabolic stability. This makes this compound a critical tool for researchers to establish structure-activity relationships (SAR) and elucidate mechanisms of action within these therapeutic domains.

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-5-6-14-16(12-13)24-18(20-14)22-10-8-21(9-11-22)17(23)15-4-2-3-7-19-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBHLZHGOGFFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antibacterial activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied as a candidate for developing new drugs targeting specific enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . Molecular docking studies have shown that this compound can fit into the active sites of certain enzymes, inhibiting their function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural analogs and their key features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Relevance Reference
(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone C21H23N5OS 393.5 Azetidine ring replaces direct piperazine linkage Potential receptor modulation
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone C19H26N4O3S2 422.6 Ethyl-benzothiazole; sulfonylated pyrrolidine Enhanced electronic effects
(4-Amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives Variable ~400–450 Amino/alkylamino groups on thiazole Antibacterial/antifungal activity
(6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (TRPV4 antagonist) C16H18N6O 310.3 Aminopyridine substituent TRPV4 antagonism for pain management
Imidazo[2,1-b]thiazole-sulfonyl piperazines (e.g., compound 9aa) C23H22N4O4S2 482.6 Sulfonyl-piperazine; imidazothiazole Carbonic anhydrase II inhibition

Key Findings

Azetidine vs. This modification may enhance selectivity for compact binding pockets.

Substituent Effects :

  • Ethyl vs. Methyl on Benzothiazole : Ethyl substitution () increases steric bulk and lipophilicity, which could improve tissue penetration but may reduce solubility.
  • Sulfonyl Groups : Sulfonylation of pyrrolidine () or piperazine () introduces strong electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity critical for enzyme inhibition.

Biological Activity: TRPV4 antagonists () prioritize pyridine-piperazine scaffolds for receptor binding, while carbonic anhydrase inhibitors () rely on sulfonyl groups for active-site coordination. Derivatives with amino/alkylamino thiazole moieties () exhibit broad-spectrum antimicrobial activity, suggesting the benzothiazole core is versatile for diverse applications.

Biological Activity

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a member of the thiazole class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticonvulsant activities.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H23N5OSC_{21}H_{23}N_{5}OS. The synthesis typically involves multi-step organic reactions, starting from 6-methylbenzo[d]thiazole and piperazine derivatives. Key steps include:

  • Formation of the Piperazine Ring : Utilizing piperazine as a nucleophile to react with electrophilic substrates.
  • Introduction of the Thiazole Moiety : Via coupling reactions that can be facilitated by palladium-catalyzed methods.
  • Final Coupling : To attach the pyridine ring through appropriate coupling agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing piperazine moieties. A series of compounds similar to our target compound were evaluated for their efficacy against various bacterial strains. The results showed that many thiazole-based compounds exhibit moderate to excellent antimicrobial activity.

CompoundActivityMIC (μg/mL)Reference
5eModerate15
5kExcellent5
5gGood10

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been extensively researched. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole and piperazine rings significantly influence anticonvulsant efficacy. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced activity in seizure models.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection IndexReference
118.4170.29.2
224.3888.23-

Case Studies

  • Antimycobacterial Activity : A study demonstrated that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited significant anti-mycobacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values in the low micromolar range (1-10 μM) .
  • Anticonvulsant Evaluation : In a study evaluating various thiazole derivatives, one compound displayed a median effective dose (ED50) of 18.4 mg/kg in a PTZ-induced seizure model, indicating its potential as an anticonvulsant agent .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in neurotransmission and microbial resistance pathways. This interaction may lead to modulation of biological processes, contributing to its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

Coupling Reactions : Formation of the piperazine-thiazole core using reagents like carbodiimides or halogenated intermediates under reflux conditions in solvents such as ethanol or DMF .

Functionalization : Introduction of the pyridin-2-ylmethanone group via nucleophilic acyl substitution or Friedel-Crafts acylation.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.

  • Optimization Parameters :

  • Temperature : 60–100°C for coupling reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Catalysts : Use of triethylamine or DMAP to improve yields .

    Table 1 : Representative Synthetic Conditions from Literature

    StepReagents/ConditionsYield (%)Reference
    CouplingDCC, THF, 80°C65–75
    AcylationPyridine-2-carbonyl chloride, Et3N70–80

Q. How is the molecular structure of this compound characterized?

  • Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 409.12) .
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for single-crystal analysis to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

Structural Analogues : Compare activity of derivatives (e.g., nitro vs. methyl substituents on the benzothiazole ring) to identify structure-activity relationships (SAR) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like H1/H4 histamine receptors .

  • Example : A 2025 study showed that electron-withdrawing groups on the benzothiazole moiety enhance antimicrobial activity but reduce solubility, explaining conflicting efficacy reports .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • Answer : Key approaches include:

Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation to improve aqueous solubility .

Metabolic Stability : Introduction of fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .

Bioavailability Testing : In vitro Caco-2 cell assays to assess intestinal absorption and plasma protein binding .

  • Data-Driven Example : A derivative with a morpholinosulfonyl group showed 3× higher bioavailability in rat models compared to the parent compound .

Q. How can crystallographic data from SHELX refine the understanding of this compound’s reactivity?

  • Answer : SHELXL refinement provides:

  • Bond Length/Angle Precision : Critical for predicting sites of electrophilic attack (e.g., carbonyl carbons at 1.22 Å bond length) .
  • Torsional Strain Analysis : Identifies conformational flexibility in the piperazine ring, influencing docking into enzyme active sites .
    • Case Study : A 2025 crystallography study revealed that planar benzothiazole rings stabilize π-π stacking interactions with DNA gyrase, correlating with observed antibacterial activity .

Data Contradiction Analysis

Q. Why do computational predictions of target binding sometimes conflict with experimental data?

  • Answer : Discrepancies arise from:

  • Force Field Limitations : MM/GBSA scoring may underestimate solvation effects in flexible regions (e.g., piperazine ring) .
  • Dynamic Effects : Molecular dynamics simulations (50 ns trajectories) reveal transient binding modes not captured in static docking .
    • Resolution : Combine ensemble docking (multiple receptor conformations) with experimental validation via surface plasmon resonance (SPR) .

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